2,2'-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide)
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Overview
Description
- Benzamides are significant amide compounds widely used in various fields, including medicine, industry, and research .
- This compound features a dithio linkage (two sulfur atoms) and an N-(2-(lauroxyloxy)ethyl) group attached to the benzamide core.
2,2’-Dithiobis(N-(2-(lauroxyloxy)ethyl)benzamide): is a benzamide derivative.
Preparation Methods
Synthetic Routes: It can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Reaction Conditions: The specific synthetic steps and conditions would depend on the chosen starting materials.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.
Major Products: The products formed from these reactions would depend on the reaction type and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: May find use in plastics, rubber, and paper industries.
Mechanism of Action
- Detailed information on the mechanism of action is not readily available.
- Further research is needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
Similar Compounds: While direct comparisons are limited, other benzamide derivatives exhibit diverse properties.
Uniqueness: Highlight the dithio linkage and the N-(2-(lauroxyloxy)ethyl) group as distinguishing features.
Properties
CAS No. |
78010-13-6 |
---|---|
Molecular Formula |
C42H64N2O6S2 |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
2-[[2-[[2-(2-dodecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl dodecanoate |
InChI |
InChI=1S/C42H64N2O6S2/c1-3-5-7-9-11-13-15-17-19-29-39(45)49-33-31-43-41(47)35-25-21-23-27-37(35)51-52-38-28-24-22-26-36(38)42(48)44-32-34-50-40(46)30-20-18-16-14-12-10-8-6-4-2/h21-28H,3-20,29-34H2,1-2H3,(H,43,47)(H,44,48) |
InChI Key |
ZLIMUOAAUHDOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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